4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position, a methyl group at the 6th position, and a 2-phenylethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and phenylethylamine.
Nucleophilic Substitution: The chloro group at the 2-position of 2-chloro-4,6-dimethylpyrimidine is substituted with the amino group of phenylethylamine under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their corresponding reduced forms.
Substitution: The chloro group at the 4th position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, H2O2 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the 2-phenylethyl group.
4-Chloro-6-methyl-2-phenylpyrimidine: Similar structure but lacks the amino group at the 2-position.
4-Chloro-6-methyl-5-phenylpyrimidine: Similar structure but lacks the ethyl group in the phenylethyl substituent.
Uniqueness
4-Chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine is unique due to the presence of both the 2-phenylethyl group and the amino group at the 2-position, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
651359-60-3 |
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Molecular Formula |
C13H14ClN3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-chloro-6-methyl-5-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3/c1-9-11(12(14)17-13(15)16-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,16,17) |
InChI Key |
DOJPEJSVRHAFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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